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Methyl icos-5-enoate

Cat. No.: B1505126
CAS No.: 20839-34-3
M. Wt: 324.5 g/mol
InChI Key: DCELZGFMHKOOJH-UHFFFAOYSA-N
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Description

Contextualization within Fatty Acid Methyl Esters (FAMEs) Research

Fatty Acid Methyl Esters (FAMEs) are a class of compounds derived from the transesterification of fats and oils. They are central to several areas of scientific research. In analytical chemistry, the conversion of fatty acids to their methyl esters is a standard procedure for preparing samples for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netnih.gov This process enhances the volatility of the fatty acids, allowing for their separation and identification in complex mixtures. nih.gov The analysis of FAMEs is crucial in fields ranging from food science and nutrition to biofuel production and clinical diagnostics. nih.govcymitquimica.com

Methyl icos-5-enoate, as a specific FAME, serves as a certified reference material in analytical laboratories. accustandard.comaccustandard.com Its availability in high purity allows for the accurate identification and quantification of icosenoic acids in various biological and industrial samples. accustandard.com For instance, the identification of fatty acids and their methyl esters in plants helps in understanding responses to biotic and abiotic stresses. researchgate.net The study of FAME profiles is also fundamental in metabolomics, where changes in the levels of specific lipids like this compound can indicate physiological or pathological states. researchgate.net

Isomeric Considerations of Icosenoic Acid Methyl Esters

Icosenoic acid methyl esters exist as numerous isomers, differing in the position of the double bond along the 20-carbon chain and the stereochemistry (cis or trans) of that bond. These structural differences lead to distinct physical and chemical properties. While this compound has the double bond at the fifth carbon position, other common isomers include Methyl 11-eicosenoate and Methyl 13-eicosenoate. nist.govlarodan.comlarodan.com

The cis-configuration, as seen in Methyl cis-5-eicosenoate and Methyl cis-11-eicosenoate, introduces a "kink" in the fatty acid chain. cymitquimica.comvulcanchem.com This bend hinders efficient molecular packing, resulting in lower melting points and increased fluidity compared to their saturated counterparts or trans isomers. cymitquimica.comvulcanchem.com This property is significant in the context of biological membranes, where the fluidity is crucial for proper function. The specific position of the double bond also influences the molecule's reactivity and its interactions with enzymes.

Comparison of Methyl Icosenoate Isomers
Isomer NameCAS NumberDouble Bond PositionStereochemistryMolecular FormulaMolecular Weight (g/mol)
Methyl cis-5-eicosenoate20839-34-3 accustandard.comlarodan.com5cis (Z) larodan.comC₂₁H₄₀O₂ accustandard.comlarodan.com324.54 accustandard.comlarodan.com
Methyl cis-11-eicosenoate2390-09-2 cymitquimica.com11cis (Z) cymitquimica.comC₂₁H₄₀O₂ cymitquimica.com324.54
Methyl trans-11-eicosenoate (Methyl 11(E)-Eicosenoate)69119-90-0 larodan.com11trans (E) larodan.comC₂₁H₄₀O₂ larodan.com324.54 larodan.com
Methyl cis-13-eicosenoate69120-02-1 larodan.com13cis (Z) larodan.comC₂₁H₄₀O₂ larodan.com324.54 larodan.com

Historical Trajectories in Icosenoate Research

The study of fatty acids and their esters has a long history, evolving with advancements in analytical technology. norwich.edu Early research focused on the isolation and characterization of these compounds from natural sources. The development of gas chromatography in the mid-20th century revolutionized fatty acid research, enabling the separation and analysis of complex mixtures with high resolution. nih.gov

Historical research methods, which involve the systematic collection and interpretation of information from primary and secondary sources, can be applied to understand the evolution of scientific knowledge in this area. norwich.eduyoutube.com In the context of icosenoates, early studies likely focused on identifying their presence in various plant and marine oils. The availability of pure standards, such as those for different Methyl icosenoate isomers, facilitated more detailed investigations.

More recent research has shifted towards understanding the biological roles and potential applications of specific isomers. For example, a 2020 study utilized GC-MS-based metabolomics to identify changes in the metabolite profiles of oil palm roots infected with a fungus, finding that (E)-icos-5-ene was more abundant in infected roots, highlighting its potential role in plant defense mechanisms. researchgate.net This indicates a trajectory from basic chemical characterization towards functional studies in complex biological systems. The continued refinement of analytical techniques and the growing interest in lipidomics suggest that research into specific FAMEs like this compound will continue to expand. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40O2 B1505126 Methyl icos-5-enoate CAS No. 20839-34-3

Properties

IUPAC Name

methyl icos-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h16-17H,3-15,18-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCELZGFMHKOOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700877
Record name Methyl icos-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20839-34-3
Record name Methyl icos-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl Icos 5 Enoate

Classical Esterification Routes for Methyl Icos-5-enoate Precursors

The synthesis of this compound and related long-chain esters often begins with the esterification of the corresponding carboxylic acid, icos-5-enoic acid. This can be achieved through several classical methods.

Acid-Catalyzed Esterification Approaches

Fischer esterification is a widely employed method for converting carboxylic acids to esters. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-controlled reaction involves treating the carboxylic acid with an alcohol, typically methanol (B129727) for methyl esters, in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the product, the alcohol is often used in large excess. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com For instance, the synthesis of methyl cis-11-eicosenoate, an isomer of this compound, is well-documented via the acid-catalyzed esterification of cis-11-eicosenoic acid with methanol. This process is also applicable to feedstocks with high free fatty acid (FFA) content, where an acid-catalyzed esterification step can be used to convert FFAs into methyl esters before a subsequent transesterification reaction. springboardbiodiesel.com

Table 1: Common Acid Catalysts for Esterification

Catalyst Typical Conditions Reference
Sulfuric Acid (H₂SO₄) Methanol, heat masterorganicchemistry.comspringboardbiodiesel.com
Tosic Acid (TsOH) Methanol, heat masterorganicchemistry.commasterorganicchemistry.com
Boron Trichloride (BCl₃) Methanol, 60°C

Transesterification Processes

Transesterification is another fundamental route for the synthesis of this compound, particularly from triglyceride sources found in vegetable oils and animal fats. ajol.info This process involves the exchange of the alkoxy group of an ester with that of an alcohol. In the context of producing methyl esters, triglycerides are reacted with methanol in the presence of a catalyst.

This reaction can be catalyzed by acids, bases, or enzymes. sciengine.com

Alkali-catalyzed transesterification is generally faster and more common, utilizing catalysts such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium methoxide (B1231860). ajol.infosciengine.com The reaction proceeds through a nucleophilic attack of the methoxide ion on the carbonyl carbon of the triglyceride's ester groups. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl group, making it more susceptible to nucleophilic attack by methanol. sciengine.com This method is often preferred when the feedstock contains a high concentration of free fatty acids, as it simultaneously esterifies the FFAs. sciengine.com

The transesterification process is an equilibrium reaction, and an excess of methanol is typically used to shift the equilibrium towards the formation of fatty acid methyl esters and glycerol. sciengine.com Reaction temperature and time are crucial parameters, with optimal temperatures often ranging from 50 to 60°C. sciengine.com

Table 2: Comparison of Transesterification Catalysts

Catalyst Type Examples Advantages Disadvantages Reference
Alkali NaOH, KOH, Sodium Methoxide Fast reaction rates Sensitive to free fatty acids and water, soap formation springboardbiodiesel.comajol.infosciengine.com
Acid Sulfuric Acid (H₂SO₄) Tolerant to free fatty acids Slower reaction rates than alkali catalysts sciengine.com

Advanced Synthetic Strategies for Positional and Stereoisomers of Methyl Icosenoates

Beyond classical methods, advanced synthetic strategies offer precise control over the position of the double bond and the stereochemistry of methyl icosenoate isomers.

Olefin Metathesis for Controlled Alkene Positionality

Olefin metathesis has emerged as a powerful tool in oleochemistry for modifying the carbon chain of unsaturated fatty acid esters. scielo.brias.ac.in This catalytic reaction involves the exchange of alkylidene groups between two alkenes. scielo.br Cross-metathesis, a specific type of metathesis, between an unsaturated fatty acid ester and an olefin can alter the chain length and the position of the double bond. scielo.brias.ac.in

For instance, cross-metathesis of a shorter chain unsaturated ester with a suitable olefin can lead to the synthesis of longer-chain esters like methyl icosenoate isomers. The reaction is catalyzed by various transition metal complexes, with ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, being particularly effective and tolerant of functional groups like esters. ias.ac.in The Chauvin mechanism, which proposes a [2+2] cycloaddition between the alkene and a metal alkylidene to form a metallacyclobutane intermediate, is the accepted pathway for this transformation. ias.ac.in

Ethenolysis, the cross-metathesis with ethylene, can be used to produce α-olefins and terminally unsaturated esters from long-chain unsaturated fatty acid esters. google.com Self-metathesis of unsaturated fatty acid esters can yield symmetrical long-chain unsaturated diesters and hydrocarbons. kaust.edu.saresearchgate.net

Table 3: Notable Olefin Metathesis Catalysts

Catalyst Description Reference
Grubbs' First Generation Ruthenium-based catalyst ias.ac.in
Grubbs' Second Generation Ruthenium-based catalyst with higher activity ias.ac.inacs.org
Hoveyda-Grubbs Catalyst Modified ruthenium catalyst ias.ac.in
WCl₆/Me₄Sn Homogeneous tungsten-based system kaust.edu.sa

Enantioselective Synthesis Techniques in Methyl Icosenoate Analogs

The synthesis of specific enantiomers of methyl icosenoate analogs is crucial for studying their biological activities. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

One approach involves the use of chiral auxiliaries. For example, in the enantioselective synthesis of (R)-(-)-α-Methylserine, a bis(lactim) ether derived from L-valine was used as a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. d-nb.info A similar strategy could be adapted for the synthesis of chiral methyl icosenoate analogs.

Another powerful technique is asymmetric catalysis, where a chiral catalyst promotes the formation of one enantiomer over the other. For instance, the enantioselective synthesis of a synthon for constanolactones and hepoxilins, methyl (5Z,8S)-8,9-epoxynon-5-enoate, was achieved through an S-enantiodirected dihydroxylation of an enyne intermediate. researchgate.net This highlights the potential of asymmetric reactions to introduce chirality at specific positions in a long-chain ester. The development of chiral reagents and catalysts allows for the synthesis of complex molecules with high enantiomeric purity. scirp.orgorganic-chemistry.orgnsf.gov

Derivatization from Complex Natural Precursors

Complex natural precursors, such as other fatty acids or lipids, can be chemically modified to produce this compound and its isomers. Derivatization is a common strategy to convert these precursors into more volatile or analyzable forms, often fatty acid methyl esters (FAMEs), for techniques like gas chromatography. nih.gov

The process often starts with the hydrolysis of lipids to free fatty acids, followed by methylation. nih.gov Various methylation methods exist, including acid- or base-catalyzed transmethylation and the use of reagents like boron trifluoride-methanol or (trimethylsilyl)diazomethane. nih.govnih.gov

For example, complex lipids from natural sources can be saponified to release the fatty acids, which are then esterified to their methyl esters. nih.gov This approach allows for the analysis of the fatty acid profile of a natural product and can also be used on a preparative scale to obtain specific FAMEs. The choice of derivatization method can be critical to avoid isomerization or degradation of the unsaturated fatty acids. nih.gov

Application of Green Chemistry Principles in Methyl Icosenoate Synthesis Research

The synthesis of fatty acid methyl esters (FAMEs), including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact through the use of renewable resources, less hazardous reagents, and more efficient catalytic processes. Research in this area focuses on improving traditional methods like transesterification and exploring advanced catalytic transformations such as olefin metathesis.

A primary green approach involves the transesterification of natural oils. sciengine.com While many studies focus on common oils, the principles are directly applicable to feedstocks containing icos-5-enoic acid. Key factors in greening this process include catalyst selection, reaction temperature, and the molar ratio of alcohol to oil. For instance, while alkaline catalysts work well, they are sensitive to high concentrations of free fatty acids (FFAs) and water, which can lead to soap formation and complicate the separation of glycerol, thereby reducing yield. sciengine.com Acid catalysts are more tolerant of FFAs but typically require slower reaction times. sciengine.com Optimizing reaction conditions, such as using a 6:1 molar ratio of methanol to oil and a temperature range of 50-60°C, can maximize ester yield while minimizing energy consumption and by-product formation. sciengine.com

Another significant advancement in green synthesis is the use of olefin metathesis, a powerful tool for C-C bond formation. acs.org Cross-metathesis (CM) of FAMEs with other olefins using ruthenium-based catalysts, such as the Grubbs catalysts, exemplifies a green transformation. nih.gov These reactions can be performed under mild conditions and in greener solvents like ethanol (B145695) or 2-propanol, replacing more hazardous solvents like dichloromethane. acs.org

Research on the cross-metathesis of methyl oleate (B1233923) with eugenol (B1671780) (a renewable, lignin-derived phenolic compound) demonstrates the potential of this methodology for other FAMEs like this compound. acs.orgnih.gov The reactions proceed with high conversion and selectivity, yielding valuable bifunctional chemical intermediates. nih.gov The use of low catalyst loadings (e.g., 0.1 mol %) further enhances the green credentials of this method. nih.gov A patent also describes the synthesis of methyl (E)-icos-5-enoate via olefin cross-metathesis for producing pheromones, highlighting its industrial applicability. google.com

The table below summarizes findings from a study on the cross-metathesis of methyl oleate (as a model FAME) with eugenol, showcasing the efficiency of green catalytic systems applicable to this compound.

Table 1: Research Findings on Green Cross-Metathesis of Methyl Oleate with Eugenol Using a Grubbs G2 Catalyst

Parameter Condition Outcome Source
Solvent Ethanol High conversion achieved in a green solvent. acs.org
Temperature 50 °C Mild conditions reduce energy requirements. acs.org
Reaction Time 10 min Achieved 91% conversion of methyl oleate. acs.org
Catalyst Loading 0.1 mol % G2 High conversion with low catalyst amount. acs.orgnih.gov
Conversion >90% Efficient transformation of the starting material. nih.gov

| Selectivity | >98% | Minimal formation of unwanted by-products. | nih.gov |

Furthermore, the direct use of naturally occurring fatty acids represents a cornerstone of green synthesis. Eicos-5-enoic acid has been identified and isolated from natural sources such as the fern Blechnum orientale L. researchgate.net The subsequent esterification of this naturally derived acid with methanol provides a direct and renewable pathway to this compound, adhering to the green chemistry principle of using renewable feedstocks.

Challenges in the field remain, particularly concerning catalyst stability and turnover rates in metathesis reactions, which can limit commercial viability. capes.gov.br Ongoing research focuses on developing more robust catalysts and optimizing process parameters to overcome these limitations and fully realize the potential of green chemistry in the production of this compound and other valuable oleochemicals. capes.gov.br

Natural Occurrence and Biosynthetic Pathways of Methyl Icos 5 Enoate

Identification in Biological Systems and Natural Sources

The detection of methyl icos-5-enoate and its parent fatty acid, icos-5-enoic acid, has been reported in a range of organisms, from plants to marine invertebrates. Its distribution, while not as ubiquitous as other fatty acids, points to specialized metabolic functions.

This compound has been identified as a component of fatty acid methyl esters derived from vegetable oils. sciengine.com For instance, it is listed among the various mono-alkyl esters of long-chain fatty acids that constitute biodiesel produced from renewable resources like vegetable oils. sciengine.com The parent fatty acid, icos-5-enoic acid, has been reported in the fern Blechnum orientale. The isolation and structural elucidation of this compound from the methanolic extract of the fern highlight the presence of this specific isomer in the plant kingdom.

While direct and widespread quantification of this compound in many plant species is not extensively documented, its presence in vegetable oil derivatives suggests it is a component of the lipid profile of certain plants. sciengine.com

Table 1: Examples of Plant-Derived Lipids Containing Icosenoic Acid Isomers

Plant SourceCompound IdentifiedReference
Vegetable OilsThis compound sciengine.com
Blechnum orientaleEicos-5-enoic acid

Presence in Animal-Derived Lipidomes

In the animal kingdom, the biosynthesis of various long-chain fatty acids is a fundamental process. While direct reports on this compound are limited, the metabolic pathways for the synthesis of its precursors are well-established. The parent fatty acid, icosenoic acid, is known to exist in several isomeric forms in animal tissues. For example, gondoic acid (cis-11-eicosenoic acid) is a known component of fish oils. atamanchemicals.comnih.gov The presence of Δ5-desaturase activity in mammals is crucial for the production of key polyunsaturated fatty acids like arachidonic acid and eicosapentaenoic acid (EPA), acting on 20-carbon precursors. ahajournals.org This indicates the capability of animal cells to process 20-carbon fatty acids and introduce double bonds at the Δ5 position. It is plausible that icos-5-enoic acid, and consequently its methyl ester, could be present as a minor component in the complex lipid profiles of some animal tissues. Studies on the marine bivalve mollusc Mytilus edulis have shown the active incorporation of acetate (B1210297) into 20:2 non-methylene-interrupted dienoic (NMID) fatty acids, with 20:2Δ5,11 and 20:2Δ5,13 being identified, suggesting the presence of enzymes capable of creating a double bond at the Δ5 position in a C20 fatty acid. capes.gov.br

Microorganisms are a rich source of diverse fatty acids. Fatty acid methyltransferases, the enzymes responsible for creating fatty acid methyl esters, have been identified and characterized in bacteria, such as Mycobacterium marinum. asm.orgnih.gov These enzymes utilize S-adenosylmethionine to methylate the carboxyl group of free fatty acids. asm.org While specific detection of this compound in many microbial species is not widely reported, the enzymatic machinery for its synthesis exists. Some bacteria are known to produce a variety of fatty acid derivatives as secondary metabolites which can act as signaling molecules. fishersci.it The presence of Δ5-desaturase genes has been identified in various microbes, including fungi like Mortierella alpina and other organisms like Thraustochytrium sp., which are involved in the synthesis of polyunsaturated fatty acids. mdpi.comfrontiersin.orggoogle.com

Enzymatic Pathways Governing Icosenoate Biosynthesis

The formation of this compound is a multi-step process involving the coordinated action of several enzymes. The pathway begins with shorter saturated fatty acids which are elongated and then desaturated, followed by a final methylation step.

The introduction of a double bond at the 5th position of the icosanoyl-CoA chain is a critical step catalyzed by a specific type of fatty acid desaturase.

Δ5-Desaturase: This enzyme is responsible for creating a double bond between the 5th and 6th carbon atoms from the carboxyl end of a fatty acid chain. ahajournals.orgwikipedia.org In mammals, the FADS1 gene encodes for the Δ5-desaturase enzyme. ahajournals.org This enzyme typically acts on 20-carbon fatty acid substrates. For example, it converts dihomo-γ-linolenic acid (DGLA; 20:3n-6) to arachidonic acid (AA; 20:4n-6) and eicosatetraenoic acid (ETA; 20:4n-3) to eicosapentaenoic acid (EPA; 20:5n-3). ahajournals.orgfrontiersin.org The synthesis of icos-5-enoic acid would require the action of a Δ5-desaturase on a saturated 20-carbon fatty acyl-CoA (icosanoyl-CoA).

The biosynthesis of the 20-carbon backbone of icosenoic acid and its subsequent methylation are carried out by specific enzyme systems.

Fatty Acid Elongation: The synthesis of the 20-carbon fatty acid precursor for this compound is accomplished through the fatty acid elongation system. This process involves a cycle of four reactions that add two-carbon units to a growing fatty acyl-CoA chain. The enzymes responsible are known as elongases (ELOVL). springermedizin.deresearchgate.net Specifically, the elongation of shorter fatty acids (like palmitic acid, C16:0, or stearic acid, C18:0) to a 20-carbon saturated fatty acid (icosanoic acid or arachidic acid) is a prerequisite. nih.govbiorxiv.org Different ELOVL enzymes have preferences for substrates of varying chain lengths and degrees of saturation. springermedizin.deresearchgate.net For instance, ELOVL5 and ELOVL2 are known to be involved in the elongation of C20 and C22 polyunsaturated fatty acids. nih.govuniprot.org

Methylation: The final step in the formation of this compound is the esterification of the carboxyl group of icos-5-enoic acid with a methyl group. This reaction is catalyzed by a fatty acid O-methyltransferase (FAMT). wikipedia.orgontosight.ai These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the fatty acid, forming a fatty acid methyl ester (FAME) and S-adenosyl-L-homocysteine. ontosight.aimicrobialtec.com This enzymatic activity has been described in microorganisms. asm.orgmicrobialtec.com

Table 2: Key Enzymes in the Biosynthesis of this compound

EnzymeFunctionSubstrate (for Icos-5-enoate synthesis)Product
Fatty Acid Elongase (ELOVL)Elongates fatty acid chain by 2 carbonsC18-CoA (Stearoyl-CoA)C20-CoA (Icosanoyl-CoA)
Δ5-DesaturaseIntroduces a double bond at the C-5 positionIcosanoyl-CoAIcos-5-enoyl-CoA
Fatty Acid O-Methyltransferase (FAMT)Adds a methyl group to the carboxyl endIcos-5-enoic acidThis compound

Role of Desaturase Enzymes in Alkene Bond Introduction

Metabolomic Profiling of Icosenoate Presence in Diverse Organisms

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present in a biological system, offering a powerful tool for identifying and quantifying a wide range of compounds, including fatty acids. ejpmr.comresearchgate.net However, despite the widespread use of metabolomic techniques, specific profiling data for icos-5-enoate and its methyl ester across diverse organisms remain limited in the scientific literature.

The primary documented instance of icos-5-enoic acid has been through traditional phytochemical isolation rather than broad metabolomic screening. A study focused on the chemical constituents of the fern Blechnum orientale successfully isolated and identified icos-5-enoic acid from its leaves using spectral analysis techniques, including IR, Mass Spectrometry, and NMR. ejpmr.comstuartxchange.org This finding is notable as very-long-chain monounsaturated fatty acids are not commonly reported in higher plants like ferns. stuartxchange.org

While comprehensive metabolomic studies have successfully identified numerous other fatty acid methyl esters in various organisms such as bacteria, algae, and plants, specific mentions of this compound are scarce. Many metabolomic databases and studies focus on more common isomers like gondoic acid (icos-11-enoic acid). The lack of widespread detection in metabolomic datasets could suggest that icos-5-enoate is a relatively rare fatty acid, is present at very low concentrations that fall below the detection limits of standard screening methods, or is specific to a narrow range of organisms that have not yet been extensively profiled.

Future targeted and untargeted metabolomic analyses of a broader range of species, particularly from unique ecological niches, may yet reveal a wider distribution of icos-5-enoate and provide a clearer understanding of its biological roles and metabolic pathways.

Data Table: Documented Occurrence of Icos-5-enoic Acid

OrganismCommon NamePart of OrganismMethod of Identification
Blechnum orientale L.Oriental Blechnum FernLeavesSpectral Analysis (IR, MS, NMR) ejpmr.com

Biological and Biochemical Research Roles of Methyl Icos 5 Enoate

Role in Cellular Lipid Dynamics and Metabolism Research

The incorporation of fatty acids into cellular structures is fundamental to their biological effect. As a fatty acid methyl ester, methyl icos-5-enoate can be hydrolyzed to its corresponding fatty acid, icos-5-enoic acid, which can then be integrated into complex lipids, influencing the physical and functional properties of cell membranes.

Fatty acids are critical components of phospholipids (B1166683), the primary building blocks of cellular membranes. It is understood that exogenous fatty acids can be taken up by cells and incorporated into their membrane phospholipids. nih.gov This integration process allows cells to modify the composition of their membranes, which is a key mechanism for adapting to environmental changes. jmb.or.kr While direct studies tracking the integration of this compound are not prominent, the general pathway involves its hydrolysis followed by the acylation of lysophospholipids to form new phospholipids containing the icos-5-enoyl chain. These newly formed lipids are then inserted into the membrane bilayers.

The structure of a fatty acid chain significantly impacts the fluidity of the cell membrane. The single cis-double bond at the fifth carbon position in this compound's acyl chain introduces a kink. This bend disrupts the tight, orderly packing of adjacent phospholipid tails. vulcanchem.com This disruption increases the space between lipid molecules, which in turn enhances the fluidity of the membrane. vulcanchem.com Studies on various unsaturated fatty acids confirm that they can increase membrane fluidity, a property crucial for many cellular functions. nih.gov In contrast, saturated fatty acids, which have straight chains, tend to pack closely together, resulting in more rigid membranes.

Table 1: Influence of Fatty Acid Structure on Membrane Properties

Feature Saturated Fatty Acid (e.g., Stearic Acid) Monounsaturated Fatty Acid (e.g., Icos-5-enoic Acid) Effect of Unsaturation
Acyl Chain Structure Straight Kinked at double bond Introduces a bend
Phospholipid Packing Tight and ordered Disordered Reduces packing efficiency
Membrane Fluidity Decreased (more rigid) Increased (more fluid) Enhances fluidity

| Intermolecular Forces | Stronger van der Waals forces | Weaker van der Waals forces | Weakens lipid interactions |

This table provides a generalized comparison based on established principles of lipid biochemistry.

Changes in membrane fluidity directly affect the function of embedded proteins, including enzymes and receptors. A more fluid membrane allows for greater conformational flexibility and lateral movement of these proteins, which can modulate their activity. For instance, research has shown that increased membrane fluidity can enhance the activity of certain enzymes like α-secretase, which is involved in processing the amyloid precursor protein. nih.gov Similarly, the function of membrane-bound receptors can be altered by the surrounding lipid environment. Therefore, by increasing membrane fluidity, this compound could potentially influence various signaling pathways and metabolic processes that rely on membrane-associated proteins. vulcanchem.comontosight.ai

Influence on Lipid Bilayer Fluidity and Functional Properties

Investigations into Immune System Component Interactions

Fatty acids and their derivatives are known to be potent modulators of the immune system. They can influence inflammatory responses by altering the production of signaling molecules called cytokines. Research into the parent compound, icos-5-enoic acid, and related isomers provides a framework for the potential immunomodulatory roles of this compound.

Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response. Network pharmacology studies have predicted that icos-5-enoic acid, the parent acid of this compound, is a potential bioactive component in herbal formulations that target inflammatory pathways, including the TNF signaling pathway. aging-us.comthieme-connect.com

However, direct experimental data on this compound is scarce. In contrast, detailed studies on its isomer, methyl cis-11-eicosenoate , have provided experimental insights. In a study using a human macrophage model (THP-1 cells), methyl cis-11-eicosenoate was shown to synergize with lipopolysaccharide (LPS) to significantly enhance the production of the pro-inflammatory cytokine IL-1β. mdpi.com Paradoxically, the same study observed that this isomer caused a decrease in IL-6 levels, suggesting a complex and specific mechanism of action that may not be broadly applicable to all pro-inflammatory cytokines. mdpi.com Another study also suggests that the cis-11 isomer can trigger the immune system and stimulate the production of inflammatory metabolites. researchgate.net

Anti-inflammatory cytokines, such as Interleukin-10 (IL-10), are crucial for resolving inflammation and preventing excessive immune responses. The immunomodulatory effects of fatty acids extend to these regulatory molecules.

Table 2: Experimental Effects of the Isomer Methyl cis-11-eicosenoate on Cytokine Production in THP-1 Macrophages

Cytokine Type Observed Effect in Response to Methyl cis-11-eicosenoate + LPS Reference
IL-1β Pro-inflammatory Increased production mdpi.com
IL-6 Pro-inflammatory Decreased production mdpi.com

| IL-10 | Anti-inflammatory | Decreased production | mdpi.com |

Note: This data is for the isomer methyl cis-11-eicosenoate and is presented to illustrate the type of immunomodulatory activity that has been experimentally verified for a closely related compound. Similar studies are needed to confirm these effects for this compound.

Studies on Macrophage and Monocyte Lineage Responses

Research into the immunomodulatory effects of icos-5-enoic acid has highlighted its potential role in influencing macrophage activity. Macrophages, key cells of the innate immune system, can polarize into different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 types.

Network pharmacology studies on the Fu Zheng Jie Du Formula (FZJDF), which contains icos-5-enoic acid, have shown that its mechanisms of action include the suppression of pro-inflammatory M1 macrophage polarization. frontiersin.org This suggests that the compound may contribute to an anti-inflammatory environment by skewing macrophage responses away from the M1 phenotype. frontiersin.org Activated macrophages are known to initiate and perpetuate inflammatory cycles by releasing pro-inflammatory cytokines and chemokines, which in turn recruit more immune cells. frontiersin.org The modulation of macrophage polarization is therefore a critical aspect of controlling inflammation.

In contrast, studies on a different isomer, Methyl cis-11-eicosenoate, have demonstrated immune-stimulatory effects in PMA-differentiated THP-1 macrophages, where it was found to enhance the production of pro-inflammatory cytokines. This highlights the importance of the specific isomer in determining the ultimate immunological outcome.

Table 1: Research Findings on Macrophage and Monocyte Responses

Compound/Formula Research Model Key Findings
Fu Zheng Jie Du Formula (contains Icos-5-enoic acid) Network Pharmacology Suppresses the polarization of pro-inflammatory M1 macrophages. frontiersin.org
Icos-5-enoic acid Network Pharmacology Identified as an active component in formulas that modulate macrophage inflammatory responses. ajol.info

Involvement in Specific Biochemical Signaling Cascades

Icos-5-enoic acid has been implicated in several critical signaling cascades that regulate inflammation, cellular stress, and metabolism. These connections have been primarily uncovered through network pharmacology analyses of multi-component herbal preparations.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. Multiple studies have identified the NF-κB pathway as a significant target for traditional medicine formulas containing icos-5-enoic acid. medsci.orgtmrjournals.comresearchgate.net For instance, analysis of the Jakyakgamcho-Tang formula showed a significant enrichment in the NF-κB signaling pathway among the targets of its constituent compounds, which include icos-5-enoic acid. medsci.org Similarly, research on the Jiawei Buhuanjin Zhengqi powder identified the NF-κB pathway as being significantly regulated, with the compound being one of the active ingredients. tmrjournals.com These findings suggest that icos-5-enoic acid may play a role in modulating inflammatory conditions by influencing NF-κB activation. ajol.infotmrjournals.com

Cytosolic phospholipase A2 (cPLA2) is a critical enzyme that initiates the arachidonic acid cascade, a key pathway for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Several network pharmacology studies have identified cPLA2 as a potential molecular target for formulas containing icos-5-enoic acid. researchgate.netscienceopen.comdovepress.comnih.gov For example, analyses of the Shenlingbaizhu Powder and the Huashi Baidu Formula, both of which list icos-5-enoic acid as a component, identified Cytosolic phospholipase A2 (specifically PLA2G4A and PLA2G1B) as a target protein. researchgate.netscienceopen.comnih.gov This suggests that icos-5-enoic acid may contribute to the regulation of inflammatory processes by modulating the activity of cPLA2, thereby affecting the downstream production of eicosanoids. researchgate.net

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous pathological conditions. Research has linked icos-5-enoic acid to the modulation of ROS-related pathways. Gene Ontology (GO) enrichment analyses of formulas containing this fatty acid consistently highlight terms such as "reactive oxygen species metabolic process" and "response to oxidative stress". medsci.orgwindows.netwjgnet.com For example, a study on the Jianpi Qingchang Huashi Recipe, which includes icos-5-enoic acid, found that its targets were significantly involved in the biological process of responding to oxidative stress. wjgnet.com This indicates a potential role for icos-5-enoic acid in cellular defense mechanisms against oxidative damage.

The purine (B94841) nucleotide pathway is fundamental for cellular energy metabolism, proliferation, and signaling. medsci.org Network pharmacology studies have revealed a connection between icos-5-enoic acid and the regulation of this pathway. Specifically, GO enrichment analysis of the targets of Jakyakgamcho-Tang, which contains icos-5-enoic acid, showed a significant association with the "positive regulation of purine nucleotide metabolic process". medsci.org Another study investigating the Ge-Gen-Qin-Lian decoction also identified the "purine nucleotide biosynthetic process" as a significantly enriched pathway for its constituent compounds, including icos-5-enoic acid. researchgate.net Furthermore, research on the Guizhi-Gancao Decoction noted the crucial role of adenosine, an intrinsic purine nucleoside, in controlling the cardiovascular system, a pathway potentially influenced by the formula's components like icos-5-enoic acid. nih.gov

Table 2: Summary of Icos-5-enoic Acid Involvement in Biochemical Pathways

Signaling Cascade Associated Biological Process Key Research Finding Source
NF-κB Pathway Inflammation Identified as a significant pathway targeted by formulas containing icos-5-enoic acid. medsci.orgtmrjournals.com
Cytosolic Phospholipase A2 (PLA2) Eicosanoid Production PLA2 enzymes are identified as molecular targets for formulas containing icos-5-enoic acid. researchgate.netscienceopen.comnih.gov
Reactive Oxygen Species (ROS) Oxidative Stress Targets are enriched in "reactive oxygen species metabolic process" and "response to oxidative stress." medsci.orgwindows.netwjgnet.com
Purine Nucleotide Pathway Metabolism & Signaling Targets are enriched in "positive regulation of purine nucleotide metabolic process." medsci.orgresearchgate.net

Studies on Reactive Oxygen Species (ROS) Generation Pathways

Contribution to Plant Defense Mechanisms and Stress Responses

Currently, there is a lack of available scientific literature directly investigating the role of either this compound or its parent compound, icos-5-enoic acid, in plant defense mechanisms or responses to abiotic and biotic stress. While icos-5-enoic acid is identified as a constituent of licorice root (Radix Glycyrrhizae), its specific physiological function within the plant itself remains uncharacterized in the reviewed literature.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Icos-5-enoic acid
Methyl cis-11-eicosenoate
Arachidonic acid
Prostaglandins
Leukotrienes

Analytical Methodologies for Research Characterization of Methyl Icos 5 Enoate

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of fatty acid methyl esters (FAMEs), allowing for the isolation of individual compounds from complex mixtures.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like FAMEs. spectra-analysis.com It offers high-resolution separation and definitive identification based on both retention time and mass-to-charge ratio. In the context of FAME analysis, samples are typically derivatized to their methyl esters to increase volatility and thermal stability, making them suitable for GC analysis. spectra-analysis.comshimadzu.com

Research studies analyzing fatty acid content in diverse biological samples, such as rice and human embryonic stem cells, have successfully identified and quantified a range of FAMEs, including isomers of methyl icosenoate, using GC-MS. shimadzu.comlcms.cz The identification is achieved by comparing the resulting mass spectra and retention times with those of known standards and reference databases like the NIST WebBook. shimadzu.comnist.gov For quantification, an internal standard, such as a fatty acid with an odd number of carbons (e.g., heptadecanoic acid) that is not naturally present in the sample, is often added before the methylation process. shimadzu.com

The electron ionization (EI) mode is commonly used in GC-MS for FAME analysis, which generates a reproducible fragmentation pattern that serves as a molecular fingerprint. shimadzu.com However, for enhanced sensitivity with certain molecules, positive chemical ionization (PCI) can be employed, as it typically produces more abundant molecular ions. shimadzu.comshimadzu.com

Table 1: Typical GC-MS Parameters for FAME Analysis

ParameterTypical ConditionReference
GC ColumnHigh-polarity capillary column (e.g., DB-23, SP-2560, SLB-IL111) jst.go.jpnih.gov
Carrier GasHelium or Hydrogen researchgate.net
Injection ModeSplit/Splitless lcms.cz
Oven Temperature ProgramInitial temp ~100-150°C, ramped to ~240-250°C researchgate.netinternationaloliveoil.org
Ionization ModeElectron Ionization (EI) at 70 eV or Chemical Ionization (CI) shimadzu.com
Mass AnalyzerQuadrupole, Ion Trap, or Time-of-Flight (TOF) shimadzu.com

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of FAMEs, particularly for preparative separation or for analyzing less volatile lipid classes. Reversed-phase HPLC (RP-HPLC) is frequently used to fractionate complex FAME mixtures. jst.go.jpnih.govresearchgate.net For instance, the icosenoic acid methyl ester fraction can be isolated from a total FAME extract using RP-HPLC prior to quantitative analysis by GC. jst.go.jpnih.govresearchgate.net

Silver-ion HPLC (Ag-HPLC) is a specialized normal-phase technique that separates unsaturated FAMEs based on the number, configuration (cis/trans), and position of the double bonds. researchgate.net This method is exceptionally useful for simplifying highly complex FAME mixtures, allowing for more straightforward identification of individual isomers by subsequent GC-MS analysis. researchgate.net In Ag-HPLC, stationary phases impregnated with silver ions interact with the π-electrons of the double bonds, causing compounds with a greater number of double bonds to be retained longer.

Table 2: HPLC Separation Modes for Icosenoate Esters

HPLC ModePrincipleApplication in Icosenoate AnalysisReference
Reversed-Phase (RP-HPLC)Separation based on hydrophobicity.Fractionation of total FAMEs to isolate the C20:1 methyl ester group. jst.go.jpnih.gov
Silver-Ion (Ag-HPLC)Separation based on interaction with double bonds.Isolating specific isomers of Methyl Icosenoate from other unsaturated FAMEs. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Spectroscopic Approaches for Structural Elucidation and Confirmation

While chromatography separates components, spectroscopy provides detailed information about molecular structure, which is crucial for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including FAMEs. researchgate.net ¹H NMR provides information on the different types of protons and their neighboring environments, while ¹³C NMR identifies the different carbon atoms in the molecule.

For Methyl icos-5-enoate, the key diagnostic signals in the ¹H NMR spectrum would include:

A singlet around 3.67 ppm corresponding to the methyl ester (-OCH₃) protons.

A multiplet in the region of 5.3-5.4 ppm for the olefinic protons (-CH=CH-).

Multiplets around 2.0-2.3 ppm for the allylic protons adjacent to the double bond and the protons alpha to the carbonyl group.

A large signal complex in the 1.2-1.6 ppm range from the many methylene (B1212753) (-CH₂-) groups in the long aliphatic chain.

A triplet around 0.88 ppm for the terminal methyl (-CH₃) group protons.

The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon (~174 ppm), the two olefinic carbons (~128-131 ppm), the methyl ester carbon (~51 ppm), and a series of signals for the methylene carbons in the aliphatic chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Ester Methyl (CH₃-O)~3.67 (s)~51.4
Olefinic (HC=CH)~5.35 (m)~129-130
α to C=O (CH₂-C=O)~2.30 (t)~34.0
Allylic (CH₂-C=C)~2.05 (m)~27.2, ~29.0
Aliphatic Chain (-CH₂-)~1.2-1.6 (m)~22-32
Terminal Methyl (-CH₃)~0.88 (t)~14.1
Carbonyl (C=O)-~174.3

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. bio-conferences.org For a FAME like this compound, the IR spectrum provides clear evidence of the ester group and the carbon-carbon double bond. The absorption band for the carbonyl (C=O) group in saturated aliphatic esters typically appears in the range of 1735-1750 cm⁻¹. bio-conferences.org The presence of unsaturation can cause a slight shift in this band. bio-conferences.org

Other key absorption bands include:

C-O Stretching: Strong bands in the 1100-1300 cm⁻¹ region, with a particularly characteristic band for long-chain FAMEs around 1175 cm⁻¹. bio-conferences.org

C-H Stretching: Bands for methyl (-CH₃) and methylene (-CH₂) groups appear between 2850 and 3000 cm⁻¹. bio-conferences.orgmdpi.com

Olefinic C-H Stretching: A peak just above 3000 cm⁻¹ is characteristic of the C-H bonds on the double bond carbons, confirming unsaturation. spectra-analysis.com

C=C Stretching: A weak to medium band around 1650 cm⁻¹ for the carbon-carbon double bond.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
C=O (Ester)Stretch~1740 spectra-analysis.combio-conferences.org
C-O (Ester)Stretch~1175 bio-conferences.org
=C-H (Olefinic)Stretch~3010 spectra-analysis.com
-C-H (Aliphatic)Stretch2850-2965 bio-conferences.org
C=C (Alkene)Stretch~1650-

While standard GC-MS is highly effective, advanced MS techniques provide deeper structural insights, especially for pinpointing the exact location of double bonds within the long alkyl chain, a task that is challenging with conventional EI-MS due to potential bond migration. nih.gov

Tandem Mass Spectrometry (MS/MS) , often performed on triple quadrupole or ion trap instruments, involves selecting the molecular ion (or a specific adduct) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. shimadzu.com The resulting fragmentation pattern can be unique to a specific isomer.

Covalent Adduct Chemical Ionization (CACI) is one such MS/MS technique where reagent gases like acetonitrile (B52724) react with the analyte in the ion source. shimadzu.com This forms an adduct whose subsequent fragmentation yields diagnostic ions that clearly indicate the position of the double bond. shimadzu.com

HPLC coupled to Atmospheric Pressure Chemical Ionization (APCI-MS²) is another powerful method. In the APCI source, acetonitrile from the mobile phase can form reactive species that derivatize the FAME at the double bond. nih.gov Collisional activation of these adducts in the mass spectrometer produces fragments that allow for unambiguous localization of the unsaturation. nih.gov

High-Resolution Mass Spectrometry (HRMS) , using analyzers like Orbitrap or FT-ICR, provides extremely accurate mass measurements. acs.orgnih.gov This allows for the determination of the elemental formula of the molecule and its fragments, adding a high degree of confidence to its identification. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Integrated Metabolomics Platforms for Comprehensive Icosenoate Profiling

The comprehensive characterization of individual fatty acid esters like this compound within complex biological systems necessitates a holistic analytical approach. Integrated metabolomics platforms, which combine multiple analytical techniques, have emerged as a powerful strategy for obtaining a global view of the metabolome, including the lipidome. sci-hub.se This approach overcomes the limitations of any single analytical method, providing a more complete picture of the metabolic landscape. tandfonline.com

Metabolomics aims to simultaneously detect and quantify a wide array of small molecules (<1500 Da) in a biological sample, offering a functional snapshot of cellular activity. frontiersin.orgnih.gov For lipid analysis, particularly for a specific compound class like icosenoates, integrating different platforms is crucial due to the vast chemical diversity and complexity of lipids. lcms.czcreative-proteomics.com No single technique can capture the entire lipidome. lcms.cz Therefore, a combination of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is frequently employed. nih.govcreative-proteomics.com

GC-MS is exceptionally well-suited for analyzing volatile compounds, including fatty acid methyl esters (FAMEs) such as this compound. nih.govresearchgate.net Often, a derivatization step to convert fatty acids into their more volatile methyl esters is required before analysis. creative-proteomics.commetabolon.com In contrast, LC-MS is ideal for less volatile and higher molecular weight lipids and has the advantage of not requiring derivatization. nih.gov The integration of these two platforms provides broader coverage of the metabolome. sci-hub.semdpi.com For instance, GC-MS can effectively separate and identify various FAMEs, while LC-MS can analyze intact complex lipids, providing data on how the icosenoate moiety is incorporated into larger molecules like phospholipids (B1166683) or triglycerides. researchgate.net

A significant challenge in icosenoate profiling is the presence of numerous isomers (e.g., positional and geometric isomers), which have identical mass and can be difficult to distinguish. tandfonline.comnih.gov For example, this compound must be distinguished from other isomers like methyl icos-11-enoate. While high-resolution MS alone cannot separate these, the chromatographic separation provided by GC or LC is essential. nih.govsciex.com Advanced techniques, such as ion-mobility mass spectrometry (IM-MS), can further enhance the separation of isomers, providing an additional dimension of analysis. lcms.czcreative-proteomics.com

The data generated from these integrated platforms are complex and require sophisticated bioinformatics tools for processing and interpretation. nih.gov The workflow involves several key stages:

Data Acquisition: Running samples on complementary platforms (e.g., GC-MS and LC-MS/MS). nih.gov

Data Pre-processing: This includes peak picking, alignment, and normalization to correct for instrumental variations. nih.gov

Compound Identification: Comparing spectral data (mass-to-charge ratio and fragmentation patterns) against spectral libraries and databases. tandfonline.com

Statistical Analysis: Using univariate and multivariate methods (like Principal Component Analysis, PCA) to identify significant changes in metabolite levels between sample groups. nih.gov

Data Integration and Pathway Analysis: Merging datasets from different platforms and mapping identified metabolites onto biochemical pathways to understand the biological context. sci-hub.senih.gov

By integrating these powerful analytical and computational tools, researchers can achieve a comprehensive profile of icosenoates, placing the presence and abundance of specific molecules like this compound into a broader biological context.

Table 1: Conceptual Workflow of an Integrated Metabolomics Platform for Icosenoate Profiling

Stage Description Key Techniques/Tools Desired Outcome for this compound
1. Sample Preparation Extraction of lipids and other metabolites from biological matrix (e.g., tissue, plasma). May involve derivatization (methylation) for GC-MS. Liquid-Liquid Extraction (e.g., Folch/Bligh-Dyer), Solid Phase Extraction (SPE), Derivatization reagents (e.g., BF₃/methanol). Efficient extraction of total fatty acids, including 5-eicosenoic acid, and conversion to this compound for GC-MS analysis.
2. Analytical Separation & Detection Analysis of the extract on multiple platforms to cover a wide range of metabolites. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ion Mobility-Mass Spectrometry (IM-MS). Separation of this compound from other FAMEs and isomers. Detection of both the free methyl ester and parent lipids containing the icosenoyl chain.
3. Data Processing & Feature Identification Conversion of raw instrument data into a feature list (m/z, retention time, intensity). Putative identification against spectral libraries. Software like MZmine, Progenesis QI. Databases: LIPID MAPS, NIST, Metlin. Accurate mass and retention time data for this compound. MS/MS fragmentation spectra for structural confirmation.
4. Statistical Analysis Identification of statistically significant differences in metabolite abundance between experimental groups. Univariate analysis (t-tests), Multivariate analysis (PCA, PLS-DA) using software like MetaboAnalyst. Quantifying changes in this compound levels in response to different biological conditions.
5. Biological Interpretation Mapping identified metabolites to biochemical pathways to understand their functional role. Pathway analysis tools (e.g., KEGG, Ingenuity Pathway Analysis). Elucidating the role of this compound and related lipids in specific metabolic pathways (e.g., fatty acid biosynthesis, inflammation).

Future Research Directions and Unexplored Avenues for Methyl Icos 5 Enoate

Computational Modeling and In Silico Predictions of Molecular Interactions

The application of computational methods to predict the behavior and interactions of methyl icos-5-enoate at a molecular level is a promising and largely unexplored frontier. Network pharmacology and molecular docking are powerful in silico tools that can provide valuable insights into the potential biological targets and mechanisms of action for compounds like this compound. nih.govaging-us.com These approaches have been successfully used to explore the complex interactions of components in traditional medicine, and a similar strategy could be applied here. nih.govnih.gov

Future research should focus on developing robust computational models to simulate the docking of this compound with various enzymes and receptors. This could help identify potential protein binding partners and elucidate the structural basis for its biological activities. For instance, network pharmacology could be employed to construct compound-target-pathway networks, which would systematically decode the potential therapeutic effects of this compound by analyzing the interplay between the compound, its targets, and associated diseases. nih.govnih.gov Furthermore, molecular dynamics simulations can assess the stability of predicted compound-protein complexes, providing a more dynamic picture of these interactions. nih.gov

Development of Novel this compound Derivatives as Research Probes

To further investigate the biological functions of this compound, the development of novel derivatives as research probes is essential. These probes, which could include isotopically labeled or fluorescently tagged versions of the molecule, would be invaluable for tracking its uptake, metabolism, and localization within cells and tissues.

The synthesis of such derivatives presents a key challenge and a significant area for future work. Structural modifications could also be explored to create analogs with altered properties, such as increased stability or enhanced affinity for specific targets. This approach could lead to the identification of a "chemical nucleus" and a better understanding of the structure-activity relationship, potentially paving the way for the design of more potent and selective modulators of its biological pathways. nih.gov

Advanced Mechanistic Elucidation of Icosenoate-Mediated Biological Responses

While the parent fatty acid, icosenoic acid, has been implicated in various biological processes, the specific mechanisms through which this compound exerts its effects are not well understood. Future research should aim to move beyond preliminary observations and delve into a detailed mechanistic elucidation of its biological responses.

This will require a combination of in vitro and in vivo studies to investigate its impact on cellular signaling pathways, gene expression, and metabolic networks. Techniques such as transcriptomics, proteomics, and metabolomics could provide a comprehensive view of the cellular changes induced by this compound. A hierarchical trait-based approach could be adopted to study the evolution of consumer metabolic networks in response to fatty acid variations. researchgate.net Particular attention should be paid to its potential role in inflammation, cardiovascular health, and as a component of complex lipid mixtures in biological systems. vulcanchem.com

Exploration of Sustainable Production Routes for Academic and Research Applications

The availability of high-purity this compound is crucial for conducting rigorous scientific research. While it can be derived from natural sources, such as seed oils, current production methods for research-grade material can be costly and may not be environmentally sustainable. vulcanchem.comsciengine.com Therefore, a key area for future research is the exploration of sustainable and efficient production routes.

Q & A

Q. Table 1: Example Reaction Optimization Parameters

ParameterTested RangeOptimal ValueImpact on Yield/Purity
Temperature60–100°C80°CMaximized esterification
Catalyst (H₂SO₄)0.5–2.0 mol%1.5 mol%Reduced side products
SolventToluene vs. THFTolueneImproved solubility

Basic: What characterization techniques are essential for confirming the structural identity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the ester carbonyl (δ ~170 ppm in ¹³C NMR) and the 5-enoate double bond (δ 5.3–5.5 ppm in ¹H NMR) .
    • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and C-O-C asymmetric stretch (~1240 cm⁻¹) .
  • Chromatography : GC-MS or HPLC to verify purity and molecular ion ([M+H]⁺) consistency .
  • Elemental Analysis : Validate empirical formula (C₂₁H₄₀O₂) .

Advanced: How should researchers address contradictions in reported spectral data for this compound across studies?

Methodological Answer:
Systematically evaluate potential sources of discrepancy:

Experimental Conditions : Compare solvent, temperature, and instrument calibration differences in NMR/IR studies .

Sample Purity : Replicate purification methods from conflicting studies to assess impurity interference .

Computational Validation : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data .

Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to identify outliers in published datasets .

Advanced: What computational modeling approaches are suitable for studying this compound’s reactivity or biological interactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate lipid bilayer interactions to predict membrane permeability .
  • Docking Studies : Use AutoDock Vina to model binding affinities with enzymes (e.g., lipases or desaturases) .
  • Quantum Mechanics (QM) : Calculate reaction pathways for ester hydrolysis or double-bond isomerization using Gaussian software .
  • Validation : Cross-check computational results with experimental kinetics or crystallography data .

Basic: What challenges arise when reproducing published synthetic protocols for this compound, and how can they be mitigated?

Methodological Answer:
Common pitfalls include:

  • Ambiguous Descriptions : Missing details in solvent drying or catalyst activation steps. Mitigate by contacting authors for clarification .
  • Scale-Up Effects : Pilot small-scale reactions first to identify exothermic risks or mixing inefficiencies .
  • Byproduct Formation : Use GC-MS to detect trace impurities not reported in original studies .

Advanced: How can meta-analyses resolve inconsistencies in reported bioactivity data for this compound?

Methodological Answer:

  • Data Extraction : Standardize bioactivity metrics (e.g., IC₅₀, EC₅₀) from heterogeneous studies .
  • Statistical Models : Apply random-effects models to account for variability in assay conditions (e.g., cell lines or incubation times) .
  • Sensitivity Analysis : Test robustness of conclusions by excluding low-quality studies (e.g., missing controls) .

Q. Table 2: Meta-Analysis Workflow

StepTool/MethodPurpose
Literature SearchPRISMA GuidelinesEnsure comprehensive coverage
Risk of BiasROBINS-IAssess study quality
Effect Size CalculationHedges’ gNormalize across assays

Advanced: What experimental designs are optimal for studying this compound’s stability under varying conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to elevated temperatures/humidity and monitor degradation via HPLC .
  • Light Sensitivity : Use UV-Vis spectroscopy to track photodegradation kinetics .
  • Statistical Design : Apply factorial experiments to test interactions between pH, temperature, and oxygen exposure .

Basic: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

  • Calibration Curves : Use internal standards (e.g., methyl heneicosanoate) to correct for matrix effects .
  • Recovery Studies : Spike known concentrations into biological samples (e.g., serum) and measure accuracy/precision .
  • Interlaboratory Validation : Collaborate with external labs to verify reproducibility .

Advanced: What mechanistic studies are needed to elucidate this compound’s role in lipid metabolism?

Methodological Answer:

  • Isotopic Labeling : Track ¹³C-labeled this compound in metabolic pathways via mass spectrometry .
  • Enzyme Inhibition Assays : Test competitive inhibition against fatty acid synthase using varying substrate concentrations .
  • Gene Knockdown Models : Use CRISPR/Cas9 to silence candidate enzymes and observe metabolic flux changes .

Basic: How should researchers design storage conditions to preserve this compound’s integrity?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent oxidation .
  • Inert Atmosphere : Use argon or nitrogen to displace oxygen in storage containers .
  • Stability Monitoring : Conduct periodic NMR/GC checks to detect degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.